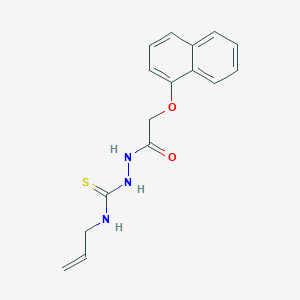
1-(2-(1-Naphthyloxy)acetyl)-4-(prop-2-enyl)thiosemicarbazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(2-(1-Naphthyloxy)acetyl)-4-(prop-2-enyl)thiosemicarbazide is a useful research compound. Its molecular formula is C16H17N3O2S and its molecular weight is 315.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(2-(1-Naphthyloxy)acetyl)-4-(prop-2-enyl)thiosemicarbazide is a thiosemicarbazide derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This compound, characterized by its unique naphthyl and thiosemicarbazide structure, exhibits a range of pharmacological properties that merit detailed exploration.
Chemical Structure and Properties
- Chemical Formula : C14H16N2O2S
- Molecular Weight : 276.36 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
Biological Activity Overview
The biological activity of thiosemicarbazides, including this compound, is influenced by their structural components. The presence of the naphthyl group enhances lipophilicity, potentially improving cellular uptake and bioavailability.
Antimicrobial Activity
Research has demonstrated that thiosemicarbazides exhibit significant antimicrobial properties against various bacterial strains and fungi. In vitro studies indicated that compounds similar to this compound showed:
- Inhibition against Gram-positive bacteria : Effective against Staphylococcus aureus and Enterococcus faecalis.
- Activity against Gram-negative bacteria : Moderate effectiveness noted against Escherichia coli.
- Antifungal properties : Significant inhibition observed against Candida albicans.
A summary of antimicrobial activity is presented in Table 1.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Enterococcus faecalis | 16 µg/mL |
| Compound C | Escherichia coli | 64 µg/mL |
| Compound D | Candida albicans | 8 µg/mL |
Anticancer Activity
Thiosemicarbazides are also being investigated for their anticancer potential. Studies have shown that derivatives can induce cytotoxic effects on various cancer cell lines, including:
- Hep3B (liver cancer)
- HeLa (cervical cancer)
- A549 (lung cancer)
- MCF-7 (breast cancer)
In a study evaluating the cytotoxicity of thiosemicarbazides, compound this compound exhibited promising results with IC50 values indicating effective cell viability reduction at concentrations as low as 25 µM.
Table 2: Cytotoxicity Results
| Cell Line | IC50 (µM) |
|---|---|
| Hep3B | 20 |
| HeLa | 30 |
| A549 | 25 |
| MCF-7 | 35 |
The mechanism underlying the biological activity of thiosemicarbazides may involve:
- Inhibition of nucleic acid synthesis : Thiosemicarbazides can interfere with DNA and RNA synthesis, leading to apoptosis in cancer cells.
- Disruption of cellular metabolism : These compounds may inhibit key metabolic pathways in bacteria and cancer cells, contributing to their antimicrobial and anticancer effects.
Case Studies
Several studies have highlighted the efficacy of thiosemicarbazides in clinical settings. For instance:
- A study published in the Journal of Medicinal Chemistry demonstrated that a series of thiosemicarbazones exhibited selective toxicity towards cancer cells while sparing normal cells.
- Clinical trials have shown that compounds with similar structures can enhance the effectiveness of conventional antibiotics when used in combination therapies.
Eigenschaften
IUPAC Name |
1-[(2-naphthalen-1-yloxyacetyl)amino]-3-prop-2-enylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-2-10-17-16(22)19-18-15(20)11-21-14-9-5-7-12-6-3-4-8-13(12)14/h2-9H,1,10-11H2,(H,18,20)(H2,17,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQMHHLNGDUXNSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NNC(=O)COC1=CC=CC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













